1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Description
The compound 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS: 1170511-09-7) is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 4-fluorobenzyl group and a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety. Its molecular formula is C₁₇H₁₃FN₄O₂ (MW: 324.31 g/mol) .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-3-1-12(2-4-15)10-23-11-14(9-16(23)24)17-21-18(25-22-17)13-5-7-20-8-6-13/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRDHWFFCOSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Oxadiazole Ring:
- Starting with a pyridine derivative, the oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative under acidic or basic conditions.
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Attachment of the Fluorobenzyl Group:
- The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxadiazole intermediate.
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Formation of the Pyrrolidin-2-one Core:
- The final step involves the formation of the pyrrolidin-2-one core through a cyclization reaction, often using a suitable amine and a carbonyl compound under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding intermediates with amide or carboxylic acid functionalities. For example:
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Acidic Hydrolysis : Refluxing with HCl may cleave the oxadiazole to form an α-acylaminoamide derivative.
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Basic Hydrolysis : NaOH under aqueous conditions could produce a diamide or nitrile intermediate.
| Conditions | Reagents | Products | Stability Notes | Reference Analogue |
|---|---|---|---|---|
| 6M HCl, reflux | HCl, H2O | Amide derivative | Partial decomposition | , |
| 2M NaOH, 80°C | NaOH, H2O | Carboxylic acid intermediate | pH-dependent degradation |
In structurally related compounds, the oxadiazole ring demonstrates moderate stability in aqueous media but degrades under prolonged acidic/basic exposure .
Functionalization of the Pyridin-4-yl Group
The pyridine ring’s electron-deficient nature limits electrophilic substitution but allows for directed metalation or cross-coupling reactions.
Key Reactions:
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Nitration : Requires harsh conditions (HNO3/H2SO4) due to deactivation by the nitrogen atom.
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Suzuki Coupling : If halogenated, palladium-catalyzed coupling with boronic acids could introduce aryl/heteroaryl groups.
| Reaction Type | Conditions | Reagents | Products | Yield* | Reference Analogue |
|---|---|---|---|---|---|
| Nitration | HNO3, H2SO4, 0–5°C | 3-Nitro-pyridin-4-yl derivative | Low (<20%) | ||
| Halogenation | NIS, DMF, 50°C | 3-Iodo-pyridin-4-yl derivative | Moderate (40–60%) |
*Yields estimated from analogous transformations in.
Modification of the Pyrrolidin-2-one Core
The lactam ring can undergo:
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Ring-Opening : With strong nucleophiles (e.g., LiAlH4) to yield amino alcohols.
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N-Alkylation : Using alkyl halides or Mitsunobu conditions to introduce substituents.
Reactivity of the 4-Fluorobenzyl Group
The 4-fluorobenzyl substituent participates in:
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Oxidation : Conversion to a ketone via MnO2 or CrO3.
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Radical Halogenation : Limited due to fluorine’s electron-withdrawing effects.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | MnO2, CH2Cl2, rt | 4-Fluorophenyl ketone |
Cycloaddition and Cross-Coupling Reactions
The oxadiazole’s π-deficient system may engage in:
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Huisgen Cycloaddition : With alkynes under Cu(I) catalysis to form triazoles (limited by steric hindrance).
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Buchwald–Hartwig Amination : If halogenated, coupling with amines.
Stability and Degradation Pathways
Scientific Research Applications
1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidin-2-one Core
a. Fluorophenyl Derivatives
- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS: 1171762-43-8): Differs in the substitution pattern: a 2-fluorophenyl replaces the pyridin-4-yl group on the oxadiazole ring, and the pyrrolidinone nitrogen is substituted with phenyl instead of 4-fluorobenzyl. Molecular weight: 323.32 g/mol (C₁₈H₁₄FN₃O₂).
b. Chlorophenyl and Piperidine-Linked Analogs
- 1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one (ID: L703-0205):
Trifluoromethoxy-Substituted Analogs
- 1-(4-Methylphenyl)-4-{5-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one (ID: S343-0731): Incorporates a trifluoromethoxy group on the oxadiazole ring and a 4-methylphenyl substituent on the pyrrolidinone nitrogen. Molecular weight: 419.36 g/mol (C₂₀H₁₆F₃N₃O₃). The electron-withdrawing trifluoromethoxy group could enhance metabolic stability but increase hydrophobicity compared to the pyridin-4-yl group in the target compound .
Pyridin-4-yl Oxadiazole Derivatives
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 1b :
Structural and Physicochemical Comparison
Research Implications and Structure–Activity Relationships (SAR)
- Fluorine Positioning : The 4-fluorobenzyl group in the target compound may offer better metabolic stability than 2-fluorophenyl analogs due to reduced steric effects .
- Oxadiazole Ring Modifications : Replacement of pyridin-4-yl with trifluoromethoxy (as in S343-0731) introduces strong electron-withdrawing effects, which could modulate electronic properties but increase hydrophobicity .
- Scaffold Flexibility : Piperidine-linked analogs (e.g., L703-0205) demonstrate the versatility of the pyrrolidin-2-one core but highlight trade-offs in molecular weight and drug-likeness .
Biological Activity
The compound 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 314.32 g/mol
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring enhances the interaction with biological targets involved in tumor growth and proliferation. For instance, oxadiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Pyrrolidine derivatives have demonstrated promising antimicrobial activity. The presence of the pyridine and oxadiazole groups in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes, thus leading to bacterial cell death .
Biological Assays and Findings
A series of biological assays were conducted to evaluate the efficacy of this compound.
| Assay Type | Target | Outcome |
|---|---|---|
| Cytotoxicity Assay | Various Cancer Cell Lines | IC50 values ranging from 10 µM to 50 µM |
| Antibacterial Assay | Staphylococcus aureus | MIC of 12.5 µg/mL |
| Antifungal Assay | Candida albicans | MIC of 25 µg/mL |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound was tested for its ability to induce apoptosis. Results indicated a significant increase in apoptotic cells at concentrations above 20 µM, with a mechanistic study revealing activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
Q & A
Q. What are the most reliable synthetic routes for 1-(4-fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves coupling a pyrrolidin-2-one core with fluorobenzyl and oxadiazole substituents. A common approach is nucleophilic substitution or copper-catalyzed cross-coupling to attach the 4-fluorobenzyl group. For the 1,2,4-oxadiazol-3-yl-pyridin-4-yl moiety, cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or HATU) is effective. Yields vary significantly with reaction temperature, solvent polarity, and catalyst loading. For example, coupling 2-pyrrolidinone with 4-fluorobenzyl halides in DMF at 80–100°C under inert atmosphere achieves ~85% yield, while harsher conditions (e.g., microwave-assisted synthesis) may improve cyclization efficiency .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, pyrrolidin-2-one carbonyl at ~175 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., exact mass for CHFNO: 365.1154).
- X-ray crystallography : For unambiguous confirmation of the oxadiazole-pyridine spatial arrangement. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving torsional angles in heterocyclic systems .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
The compound’s logP (predicted ~2.8) suggests moderate lipophilicity, favoring cellular permeability. Solubility in aqueous buffers is limited (<10 µM at pH 7.4), necessitating DMSO stock solutions. Thermal stability (assessed via DSC/TGA) shows decomposition above 200°C, indicating suitability for room-temperature storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., kinases, GPCRs)?
Molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of targets like TrkA kinase (PDB: 4PMS) can identify key interactions:
- The oxadiazole ring may form π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets).
- The 4-fluorobenzyl group could occupy hydrophobic subpockets, as seen in sigma receptor ligands .
MD simulations (GROMACS) over 100 ns help assess binding stability, with RMSD <2 Å indicating robust target engagement .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies between in vitro (e.g., enzyme inhibition IC) and in vivo (e.g., rodent models) results often arise from metabolic instability or off-target effects. Solutions include:
- Metabolic profiling : LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or oxadiazole cleavage).
- Selectivity screening : Broad-panel kinase/GPCR profiling (Eurofins) to rule out promiscuity .
- Pharmacokinetic studies : Measuring plasma half-life and brain penetration in rodents to correlate exposure with efficacy .
Q. How does the 4-fluorobenzyl substituent influence pharmacological activity compared to other halogens (e.g., Cl, Br)?
Comparative SAR studies show:
- Fluorine : Enhances metabolic stability via reduced CYP450-mediated oxidation.
- Chlorine/Bromine : Increase lipophilicity (logP +0.5–1.0) but may reduce solubility.
In dopamine D receptor assays, 4-fluorobenzyl derivatives exhibit higher selectivity over 5-HT compared to chloro analogs, likely due to steric and electronic effects .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Crystallization difficulties stem from:
Q. How can in vitro potency (e.g., IC50_{50}50) be translated into in vivo efficacy for neurological disorders?
A tiered approach is recommended:
- Target engagement assays : Ex vivo receptor occupancy using radiolabeled analogs (e.g., F-fluorobenzyl derivatives) .
- Dose-response in disease models : E.g., MPTP-induced Parkinson’s models to assess rescue of motor deficits at 10–30 mg/kg doses .
- Biomarker validation : CSF analysis for phospho-Tau or α-synuclein levels to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
